molecular formula C15H21N3O4S B2577372 N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide CAS No. 941945-49-9

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide

Cat. No.: B2577372
CAS No.: 941945-49-9
M. Wt: 339.41
InChI Key: HHSAUKPMZBJKRI-UHFFFAOYSA-N
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Description

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and is functionalized with a methanesulfonyl group and a propylethanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Propylethanediamide Moiety: The final step involves the reaction of the methanesulfonylated tetrahydroquinoline with propylethanediamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide
  • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide
  • 2,3,4-trifluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Uniqueness

What sets N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylethanediamide moiety, in particular, may enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAUKPMZBJKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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